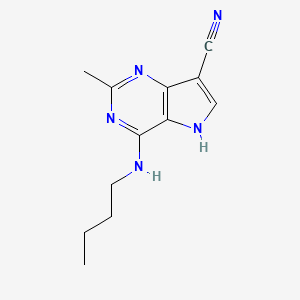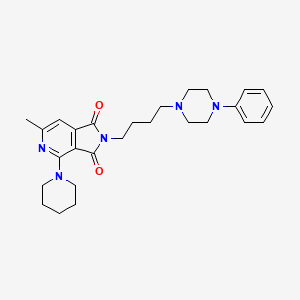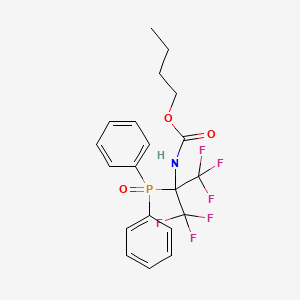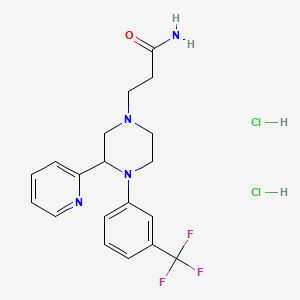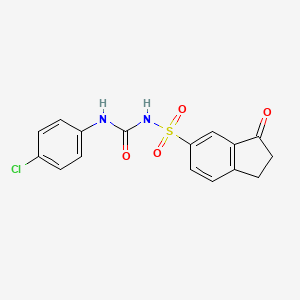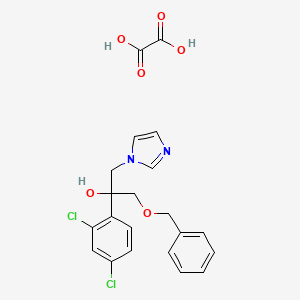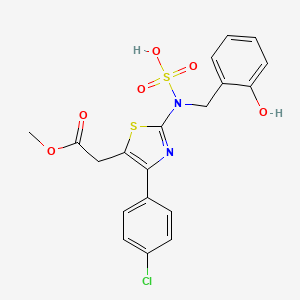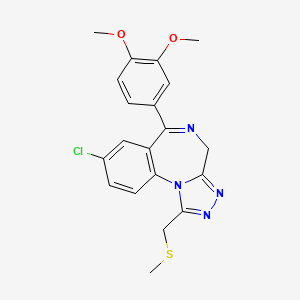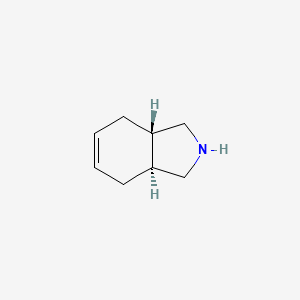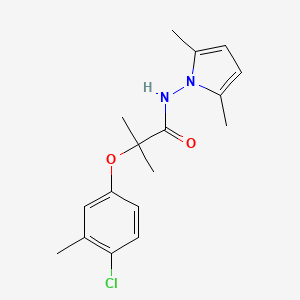
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- is a synthetic organic compound It is characterized by the presence of a propanamide backbone with various substituents, including a chloro-methylphenoxy group and a dimethyl-pyrrol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the 4-chloro-3-methylphenoxy intermediate, followed by its coupling with a propanamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or its effects on biological systems.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with specific molecular targets could be explored to understand its mechanism of action and therapeutic potential.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be explored for its potential use in agricultural chemicals or other specialized applications.
作用机制
The mechanism of action of Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects on these targets can lead to changes in cellular functions, which may be harnessed for therapeutic purposes.
相似化合物的比较
Similar Compounds
Similar compounds to Propanamide, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl- include other substituted propanamides and phenoxy derivatives. These compounds share structural similarities but may have different substituents that confer unique properties.
Uniqueness
What sets this compound apart is its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. By comparing it with similar compounds, researchers can identify its unique features and explore its potential in various fields.
属性
CAS 编号 |
124237-33-8 |
|---|---|
分子式 |
C17H21ClN2O2 |
分子量 |
320.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-11-10-14(8-9-15(11)18)22-17(4,5)16(21)19-20-12(2)6-7-13(20)3/h6-10H,1-5H3,(H,19,21) |
InChI 键 |
ZGUPHRLVJPGVAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1NC(=O)C(C)(C)OC2=CC(=C(C=C2)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


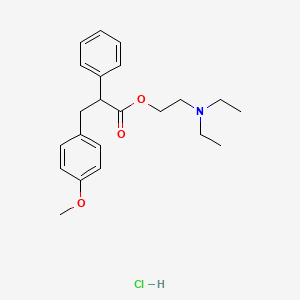
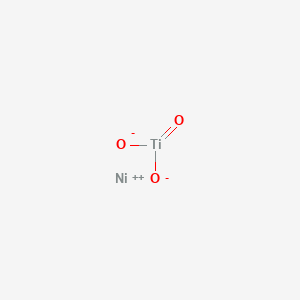
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)


